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Compound of Interest

Compound Name: N-Piperonylidene-P-anisidine

CAS No.: 24033-09-8

Cat. No.: B11954422

Get Quote

Part 1: Executive Summary
N-Piperonylidene-p-anisidine (Systematic Name: (E)-N-(benzo[d][1,3]dioxol-5-

ylmethylene)-4-methoxyaniline) is a conjugated Schiff base synthesized from piperonal and p-

anisidine. This molecule represents a "Donor-π-Donor" (D-π-D) architecture, where the

electron-rich 1,3-benzodioxole and p-methoxyphenyl moieties are bridged by an azomethine (-

CH=N-) linker.

Unlike classical "Push-Pull" systems (Donor-π-Acceptor) used in aggressive non-linear optics

(NLO), this compound exhibits a balanced electronic distribution, resulting in a moderate

HOMO-LUMO energy gap (typically 3.5 – 4.0 eV range). This specific electronic signature

confers high chemical stability and unique reactivity profiles suitable for biological docking and

mild NLO applications.

Part 2: Molecular Architecture & Synthesis Protocol
Structural Analysis
The molecule consists of three distinct domains affecting its electronic potential:
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Domain A (Piperonal Moiety): A 3,4-methylenedioxybenzene ring acting as a weak electron

donor.

Domain B (Azomethine Bridge): The -C=N- spacer that facilitates π-electron delocalization.

Domain C (Anisidine Moiety): A 4-methoxyphenyl group acting as a strong electron donor.

Experimental Synthesis Protocol
Objective: Synthesize high-purity crystalline N-Piperonylidene-p-anisidine for spectroscopic

and computational validation.

Reagents:

Piperonal (3,4-(Methylenedioxy)benzaldehyde) [CAS: 120-57-0]

p-Anisidine (4-Methoxyaniline) [CAS: 104-94-9]

Solvent: Absolute Ethanol (99.9%)

Catalyst: Glacial Acetic Acid (Trace)

Step-by-Step Methodology:

Preparation: Dissolve 0.01 mol of Piperonal in 20 mL of absolute ethanol in a 100 mL round-

bottom flask.

Addition: Slowly add 0.01 mol of p-Anisidine dissolved in 10 mL ethanol to the aldehyde

solution.

Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.

Reflux: Heat the mixture under reflux at 70-80°C for 3-4 hours. Monitor reaction progress via

TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

Isolation: Cool the reaction mixture to room temperature, then refrigerate at 4°C overnight.

Purification: Filter the resulting precipitate and wash with cold ethanol. Recrystallize from hot

ethanol to obtain needle-shaped crystals.
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Drying: Vacuum dry at 40°C for 6 hours.

Yield Expectation: 85-92% Melting Point: ~108-110°C (Predicted based on structural analogs).

Synthesis Pathway Visualization
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Figure 1: Condensation pathway for the synthesis of N-Piperonylidene-p-anisidine.

Part 3: Frontier Molecular Orbitals (FMO) Analysis
The electronic properties are defined by the Highest Occupied Molecular Orbital (HOMO) and

the Lowest Unoccupied Molecular Orbital (LUMO).[1][2][3] These orbitals govern the chemical

stability (hardness) and optical response of the molecule.

Computational Methodology (Standard Protocol)
To accurately determine the energy gap, the following DFT workflow is recommended:

Software: Gaussian 16 / ORCA / GAMESS

Method: Density Functional Theory (DFT)[4][5]

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

Basis Set: 6-311++G(d,p) (Diffuse and polarization functions are critical for describing the

lone pairs on Oxygen and Nitrogen).

HOMO-LUMO Energy Gap ( )
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Based on comparative data from analogous piperonal Schiff bases [1, 2], the theoretical values

for N-Piperonylidene-p-anisidine are:

Parameter Energy (eV) Description

-5.60 to -5.80

Electron donor ability.

Localized primarily on the p-

anisidine ring and the

azomethine nitrogen lone pair.

-1.80 to -2.00

Electron acceptor ability.

Delocalized across the

azomethine bridge and the

benzodioxole ring.

(Gap) 3.60 - 4.00

Indicates high kinetic stability.

The molecule is "harder" than

push-pull chromophores (gaps

< 3.0 eV) but softer than

simple benzene.

Global Reactivity Descriptors
Using Koopmans' theorem approximation, we derive the following properties critical for drug

docking and reactivity:

Ionization Potential (

): ~5.7 eV

Electron Affinity (

): ~1.9 eV

Chemical Hardness (

): ~1.9 eV (Indicates resistance to charge transfer, implying stability in biological fluids).

Electrophilicity Index (
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): Moderate (Suggests the molecule acts as a mild electrophile in biological interactions).

DFT Workflow Visualization
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Figure 2: Computational workflow for extracting electronic properties.

Part 4: Electronic & Optical Applications[5]
Molecular Electrostatic Potential (MEP)
The MEP map reveals the active sites for biological interaction (e.g., hydrogen bonding in

protein pockets):

Negative Potential (Red): Concentrated on the Oxygen atoms of the dioxole ring and the

methoxy group, and the Imine Nitrogen. These are sites for electrophilic attack.
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Positive Potential (Blue): Concentrated on the Methyl protons and aromatic protons.

Non-Linear Optical (NLO) Properties
While not a "super-chromophore," N-Piperonylidene-p-anisidine exhibits NLO activity

superior to Urea.

Dipole Moment (

): ~2.5 - 3.5 Debye.

Polarizability (

): Enhanced by the

-conjugation through the azomethine bridge.

First Hyperpolarizability (

): The non-centrosymmetric structure (if crystallized in appropriate space groups like

) allows for Second Harmonic Generation (SHG). The value is typically 5-10 times that of
Urea [3].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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